2,2',3,4,4',5-Hexachlorobiphenyl

Description

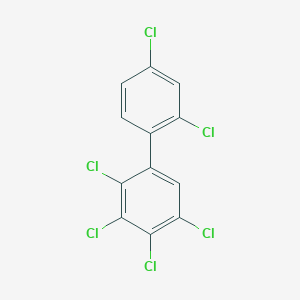

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-1-2-6(8(14)3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLLRBPBZLTGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074138 | |

| Record name | 2,2',3,4,4',5-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35694-06-5 | |

| Record name | 2,2′,3,4,4′,5-Hexachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35694-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,4,4',5-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035694065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',5-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',5-Hexachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,4,4',5-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X578739527 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Global Distribution of 2,2 ,3,4,4 ,5 Hexachlorobiphenyl

Transport and Fate in Environmental Compartments

The movement and ultimate destination of 2,2',3,4,4',5'-hexachlorobiphenyl (B1215911) in the environment are governed by a complex interplay of physical and chemical processes. Its properties, such as low water solubility and high lipophilicity, dictate its behavior across different environmental media.

Atmospheric and Aquatic Dissemination Mechanisms

PCBs, including 2,2',3,4,4',5'-hexachlorobiphenyl, are subject to long-range atmospheric transport. nih.gov They can volatilize from contaminated soils and waters and be carried vast distances in the atmosphere before being redeposited through wet (rain and snow) and dry (particle settling) deposition. greenfacts.orgresearchgate.net This atmospheric cycling contributes to their global distribution, even in remote areas far from original sources. nih.gov In aquatic environments, PCBs are predominantly bound to particles due to their hydrophobic nature. epa.gov This association with suspended solids and sediments is a key factor in their transport within riverine and marine systems. epa.gov Tidal influences and water flow can resuspend contaminated sediments, leading to the further dispersal of PCBs in the water column. epa.gov

Sediment-Water Partitioning and Persistence in Aquatic Systems

In aquatic systems, 2,2',3,4,4',5'-hexachlorobiphenyl exhibits a strong tendency to partition from the water column into sediments. greenfacts.orgepa.gov This is driven by its hydrophobicity and affinity for organic matter present in sediments. epa.govsacredheart.edu The partitioning behavior is influenced by factors such as the organic carbon content of the sediment, particle size, and the concentration of suspended solids. epa.govnih.gov Higher organic carbon content and finer sediment particles generally lead to greater PCB sorption. epa.gov Once in the sediments, these compounds are highly persistent due to their resistance to degradation. epa.gov They can remain buried for long periods, acting as a long-term reservoir from which they can be slowly released back into the water column. greenfacts.org

Soil Sorption and Mobility in Terrestrial Environments

Similar to aquatic sediments, the fate of 2,2',3,4,4',5'-hexachlorobiphenyl in terrestrial environments is largely controlled by its sorption to soil particles. The mobility of this compound in soil is generally low due to its strong binding to soil organic matter. nih.gov This sorption is a critical process that governs its transport, transformation, and bioavailability in the soil environment. nih.gov The organic carbon normalized sorption coefficient (Koc) is a key parameter used to predict the partitioning of chemicals like PCBs between soil or sediment and water. clu-in.org However, the actual sorption can vary depending on the specific composition of the soil. nih.gov

Bioaccumulation and Trophic Transfer in Ecological Systems

The lipophilic nature of 2,2',3,4,4',5'-hexachlorobiphenyl leads to its accumulation in the fatty tissues of living organisms, a process known as bioaccumulation. greenfacts.org This accumulation can be magnified at successively higher levels of the food chain, a phenomenon referred to as biomagnification. greenfacts.org

Factors Influencing Bioconcentration and Biomagnification in Aquatic Biota

Several factors influence the bioconcentration (uptake from water) and biomagnification (uptake from food) of 2,2',3,4,4',5'-hexachlorobiphenyl in aquatic organisms. The lipid content of an organism is a primary factor, as these hydrophobic compounds accumulate in fatty tissues. tandfonline.com Other biological characteristics such as species, age, size, and metabolic capacity also play a significant role. greenfacts.orgresearchgate.net Environmental factors, including water temperature and the concentration of dissolved organic carbon, can also affect the bioavailability and subsequent uptake of this compound by aquatic life. tandfonline.comanaee-france.fr While trophic transfer through the food web is a major pathway for accumulation, direct uptake from the water (bioconcentration) can also be a significant route of exposure, particularly in certain environments like high-altitude lakes. tandfonline.comanaee-france.fr

Accumulation and Persistence in Vertebrate Tissues

Once ingested, 2,2',3,4,4',5'-hexachlorobiphenyl is readily absorbed and distributed to various tissues in vertebrates, with a strong affinity for adipose (fat) tissue. nih.govnih.gov Studies have shown high concentrations of this congener in the fatty tissues of various animals, including fish, birds, and mammals. greenfacts.orgnih.govnih.gov Its persistence in the body is due to its resistance to metabolic breakdown. nih.gov The rate of elimination is slow, leading to a long biological half-life and the potential for long-term accumulation with continuous exposure. nih.gov For instance, research on ring doves showed that this compound accumulates in tissues like the liver, brain, and fat, with steady-state concentrations being reached at different rates depending on the tissue type. nih.gov

Table 1: Research Findings on the Environmental Dynamics of 2,2',3,4,4',5-Hexachlorobiphenyl

| Topic | Key Finding | Source |

|---|---|---|

| Atmospheric Dissemination | Subject to long-range transport and deposition. nih.govgreenfacts.orgresearchgate.net | nih.govgreenfacts.orgresearchgate.net |

| Aquatic Dissemination | Predominantly particle-bound, transported with sediments. epa.gov | epa.gov |

| Sediment-Water Partitioning | Strong affinity for organic matter in sediments. epa.govsacredheart.edu | epa.govsacredheart.edu |

| Soil Sorption | Low mobility due to strong binding to soil organic matter. nih.gov | nih.gov |

| Bioconcentration Factors | Influenced by lipid content, species, and environmental conditions. tandfonline.com | tandfonline.com |

| Biomagnification | Accumulates in higher trophic levels through the food chain. greenfacts.orgnih.gov | greenfacts.orgnih.gov |

| Vertebrate Tissue Accumulation | High persistence and accumulation in adipose tissue. nih.govnih.gov | nih.govnih.gov |

Environmental Persistence and Degradation Pathways of Hexachlorobiphenyls

Hexachlorobiphenyls, a subgroup of polychlorinated biphenyls (PCBs), are synthetic organic compounds characterized by a biphenyl (B1667301) structure with six chlorine atoms attached. These compounds are noted for their high chemical stability and resistance to degradation, which contributes to their persistence in the environment. ontosight.aipops.int Due to their chemical inertness, they are resistant to hydrolysis and oxidation. wikipedia.org This stability, once valued for industrial applications, is now a significant environmental concern as it leads to long-term contamination of air, water, and soil. ontosight.aiwikipedia.org

Abiotic Degradation Processes

Abiotic degradation of hexachlorobiphenyls occurs slowly under natural environmental conditions. These compounds are generally resistant to chemical hydrolysis and oxidation. wikipedia.org However, photodegradation, the breakdown of compounds by light, has been identified as a significant abiotic pathway.

Research on 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 138) has demonstrated its susceptibility to photocatalysis. In one study, the use of titanium dioxide (TiO₂) as a photocatalyst with xenon and ultraviolet (UV) lamps led to significant degradation of PCB 138. nih.govmerckmillipore.com The process resulted in the continuous dechlorination of the molecule, producing a series of lower chlorinated biphenyls. nih.govmerckmillipore.com The primary mechanism observed was meta-dechlorination, referring to the removal of chlorine atoms from the meta positions (3, 3', 5, or 5') of the biphenyl rings. nih.govmerckmillipore.com

Table 1: Photocatalytic Degradation of 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 138)

This table summarizes the findings from a study on the photocatalytic degradation of PCB 138, highlighting the half-life under different light sources and the resulting degradation products.

| Parameter | Value/Observation | Source |

|---|---|---|

| Light Source | Xenon Lamp | nih.govmerckmillipore.com |

| Half-Life | 7.4 hours | nih.govmerckmillipore.com |

| Light Source | UV Reactor | nih.govmerckmillipore.com |

| Half-Life | 12.2 hours | nih.govmerckmillipore.com |

| Degradation Products | PCB Congeners 99, 87, 66, 49, 28, 17, 9, and 7 | nih.govmerckmillipore.com |

| Primary Mechanism | Meta-dechlorination | nih.govmerckmillipore.com |

| Activation Energy | 70.8 kJ mol⁻¹ | nih.govmerckmillipore.com |

Furthermore, studies on other hexachlorobiphenyls, such as PCB 153, show that dissolved organic matter (DOM) in water can accelerate photolysis under simulated sunlight. nih.gov The presence of humic acid, a component of DOM, significantly increased the degradation rate by producing reactive species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov This suggests that natural water bodies may possess some capacity for the light-induced degradation of these persistent pollutants. nih.gov

Biotic Degradation Mechanisms and Microbial Dechlorination

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. For hexachlorobiphenyls, this process is challenging due to their high chlorine content and stable molecular structure. However, specific microbial processes, including anaerobic dechlorination and aerobic co-metabolism, have been identified as key pathways for their transformation in the environment.

Under anaerobic (oxygen-free) conditions, certain bacteria can utilize highly chlorinated PCBs as electron acceptors in a process known as dehalorespiration. nih.gov This process involves the reductive dechlorination of the PCB molecule, where chlorine atoms are removed and replaced with hydrogen atoms. This typically reduces the toxicity of the compound and makes it more susceptible to further degradation by other microbes. nih.gov

Bacterial enrichment cultures from environments like Baltimore Harbor have demonstrated the ability to reductively dechlorinate tetrachlorobiphenyls, showing that both meta and ortho dechlorination can occur. researchgate.net While specific studies focusing solely on the anaerobic dechlorination of 2,2',3,4,4',5'-Hexachlorobiphenyl are limited, the general mechanisms are well-established for highly chlorinated congeners. For instance, a two-step process involving anaerobic dechlorination followed by aerobic oxidation has been proposed as an effective method for degrading complex PCB mixtures like Aroclor 1242 and 1254. nih.gov The initial anaerobic stage is crucial for removing chlorine atoms from the more chlorinated congeners, making them amenable to subsequent aerobic breakdown. nih.govnih.gov

Aerobic co-metabolism is a process where microorganisms, while growing on a primary substrate for energy, produce enzymes that can fortuitously degrade other compounds, such as PCBs. dtic.milfrtr.gov This pathway is particularly effective for less chlorinated PCBs. Highly chlorinated congeners like hexachlorobiphenyls are generally more resistant to this form of degradation.

Studies with the white rot fungus Phanerochaete chrysosporium showed negligible mineralization of 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) after 28 days of incubation, although a significant portion of the compound was adsorbed to the fungal biomass. nih.govusda.gov This indicates that while complete degradation is limited, some fungi can play a role in sequestering these contaminants. usda.gov

Certain bacteria have shown more promise. A strain of Alcaligenes eutrophus (H850) was found to rapidly degrade a wide range of PCB congeners, particularly those with ortho-substituted chlorines. nih.gov The degradation of PCBs by microorganisms often involves cytochrome P450 enzymes, which can hydroxylate the PCB molecule. nih.govacs.org This oxidation is a critical step that can initiate the breakdown of the biphenyl rings. Research on the oxidation of various hexachlorobiphenyl congeners by liver microsomes from different species, including humans, has shown that these enzymatic systems can metabolize PCBs, although the rates and products can vary significantly. nih.govacs.orgnih.gov For example, the oxidation of PCB 132 in human liver microsomes can lead to the formation of hydroxylated metabolites through an arene oxide intermediate. nih.govbiologists.comuiowa.edu

Table 2: Microbial Degradation of Hexachlorobiphenyls

This table outlines various microorganisms and their observed capabilities in degrading different hexachlorobiphenyl congeners.

| Microorganism/System | Hexachlorobiphenyl Congener | Degradation Pathway/Observation | Source |

|---|---|---|---|

| Phanerochaete chrysosporium (white rot fungus) | 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153) | Negligible mineralization; significant adsorption to biomass. | nih.govusda.govnih.gov |

| Alcaligenes eutrophus H850 | Congeners in Aroclor 1242 & 1254 | Rapidly degrades a broad spectrum of PCBs, especially ortho-substituted congeners. | nih.govnih.gov |

| Human Liver Microsomes | 2,2',3,3',4,6'-Hexachlorobiphenyl (PCB 132) | Atropselective oxidation to hydroxylated metabolites (e.g., 3'-140, 5'-132) via arene oxide intermediates. | nih.govbiologists.comuiowa.edu |

| Alteromonas macleodii strain GCW | Tetrabromobisphenol A (related halogenated compound) | ~90% degradation via β-scission, debromination, and nitration under aerobic cometabolic conditions. | nih.gov |

Biotransformation and Metabolic Pathways of 2,2 ,3,4,4 ,5 Hexachlorobiphenyl in Organisms

Enzymatic Biotransformation Systems

The enzymatic systems responsible for the metabolism of xenobiotics, including PCBs, are crucial in determining their biological fate and potential toxicity. These systems are broadly divided into Phase I, which introduces functional groups, and Phase II, which involves conjugation reactions.

Role of Cytochrome P450 Monooxygenases in Hydroxylation Pathways

The initial and rate-limiting step in the biotransformation of 2,2',3,4,4',5-hexachlorobiphenyl is hydroxylation, a Phase I reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes introduce a hydroxyl (-OH) group onto the biphenyl (B1667301) structure, a critical modification that increases the molecule's polarity and provides a site for subsequent Phase II conjugation reactions. nih.govnih.gov

The specific CYP isoforms involved in the metabolism of PCBs can vary depending on the congener's structure, particularly the chlorine substitution pattern. nih.gov For multi-ortho-substituted PCBs like this compound, CYP2B enzymes are significant contributors to their metabolism. nih.gov In humans, CYP2B6 has been identified as playing a role in the formation of certain hydroxylated metabolites of a similar hexachlorobiphenyl, PCB 146. nih.gov Studies using liver microsomes from various species, including rats, guinea pigs, and humans, have demonstrated the formation of hydroxylated metabolites, indicating the central role of hepatic CYP enzymes in this process. nih.gov For instance, in vitro studies with human liver microsomes showed the formation of 3'-hydroxy- and 4-hydroxy-metabolites of a structurally similar hexachlorobiphenyl. nih.gov The hydroxylation can occur at different positions on the biphenyl rings, leading to a variety of hydroxylated PCB (OH-PCB) congeners. nih.gov The formation of these metabolites is influenced by the specific CYP enzymes present, which can differ between species and even among individuals within a species. nih.gov

Contribution of Other Phase II Enzymes

Following the initial hydroxylation by CYP enzymes, the resulting OH-PCBs can undergo Phase II conjugation reactions. nih.govupol.cz These reactions are catalyzed by a group of enzymes known as transferases, which attach endogenous molecules to the hydroxyl group, further increasing the water solubility and facilitating elimination from the body. upol.cz

Key Phase II enzymes involved in the metabolism of OH-PCBs include:

UDP-glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid to the hydroxyl group, forming a glucuronide conjugate. researchgate.net

Sulfotransferases (SULTs): SULTs mediate the transfer of a sulfonate group to the OH-PCB, resulting in a sulfate (B86663) conjugate. researchgate.net

Glutathione (B108866) S-transferases (GSTs): While primarily involved in the metabolism of electrophilic compounds, GSTs can also play a role in the detoxification of certain PCB metabolites. upol.czresearchgate.net They catalyze the conjugation of glutathione to reactive intermediates. researchgate.net

Identification and Characterization of Metabolites

The metabolic transformation of this compound results in the formation of several classes of metabolites, each with distinct chemical properties and potential biological activities.

Hydroxylated PCB Metabolites (OH-PCBs)

Hydroxylated PCBs are the primary products of Phase I metabolism. nih.gov The position of the hydroxyl group is determined by the specific CYP450 enzymes involved in the initial oxidation. researchgate.net For this compound, several hydroxylated metabolites have been identified in various biological samples. One of the prominent metabolites found in human serum is 3'-OH-2,2',3,4,4',5'-hexachlorobiphenyl (3'-OH-CB138). nih.gov Another significant metabolite is 4-OH-2,2',3,4',5,5'-hexachlorobiphenyl (4-OH-CB146), which is a major metabolite in both rat and human liver. nih.gov The formation of different OH-PCB isomers highlights the diverse metabolic capabilities of organisms. nih.gov

Epoxide Intermediates and Subsequent Products

The hydroxylation of PCBs by cytochrome P450 enzymes can proceed through the formation of highly reactive arene oxide (epoxide) intermediates. nih.govresearchgate.net These epoxides are electrophilic and can covalently bind to cellular macromolecules such as proteins and DNA, which is a mechanism of toxicity. nih.gov Alternatively, these epoxides can be detoxified through several pathways. Epoxide hydrolase can convert the arene oxide to a dihydrodiol, which can then be further metabolized. researchgate.net The epoxide can also undergo non-enzymatic rearrangement to form hydroxylated PCBs. researchgate.net The formation of these reactive intermediates is a critical aspect of PCB metabolism as it represents a toxication pathway. nih.gov

Methylsulfonyl Metabolites and Conjugates

A specific class of persistent metabolites derived from some PCBs are methylsulfonyl-PCBs (MeSO2-PCBs). researchgate.netnih.gov The formation of these metabolites involves a complex pathway that begins with the glutathione conjugation of a PCB arene oxide intermediate. nih.govresearchgate.net This conjugate is then processed through the mercapturic acid pathway, ultimately leading to a cysteine conjugate. nih.gov Cleavage of the cysteine conjugate forms a thiol, which is then methylated and subsequently oxidized to the methylsulfonyl group. researchgate.net

In human tissues, various MeSO2-PCB congeners have been detected, indicating that this is a relevant metabolic pathway for PCBs in humans. nih.gov For instance, 3-MeSO2-CB149, a metabolite of a different hexachlorobiphenyl, has been found in human liver, lung, and adipose tissue. nih.gov The distribution of these metabolites can vary significantly between tissues. nih.gov For example, in rats, 3-MeSO2 metabolites of certain PCBs show a higher affinity for the liver, while 4-MeSO2 metabolites accumulate in the lungs. nih.gov The formation and retention of these methylsulfonyl metabolites are of toxicological interest as they can be highly persistent and may exhibit specific biological activities.

Congener-Specific Metabolic Rate Variations and Structure-Activity Relationships

The biotransformation rate of polychlorinated biphenyls (PCBs) is not uniform across all congeners. Instead, it is profoundly influenced by the number and, more critically, the specific arrangement of chlorine atoms on the biphenyl structure. This structure-activity relationship dictates whether a congener persists in an organism for long periods or is metabolized and subsequently excreted. nih.govcdc.govresearchgate.net

The primary factor governing the metabolic susceptibility of a PCB congener is the presence of vicinal (adjacent) hydrogen atoms, particularly at the meta and para positions. nih.govnih.gov The cytochrome P450 (CYP) enzyme system, the principal catalyst in Phase I metabolism of PCBs, requires an unchlorinated carbon atom adjacent to another unchlorinated carbon atom to form an arene oxide intermediate, which then leads to hydroxylated metabolites. nih.govresearchgate.net Congeners lacking adjacent unsubstituted carbons are highly resistant to this metabolic attack. nih.gov

For hexachlorobiphenyls (PCBs with six chlorine atoms), these structural rules lead to significant variations in metabolic rates. The specific congener, this compound (PCB 138), possesses a chlorine substitution pattern that renders it metabolizable, albeit at a slower rate than less chlorinated congeners. Its structure features a 2,3,4-trichloro-substituted ring and a 2',4',5'-trichloro-substituted ring. The first ring has unsubstituted carbons at the C5 and C6 positions, which are vicinal. This C5-C6 site provides a location for CYP-mediated enzymatic oxidation. In contrast, the second ring has open positions at C3' and C6', which are not adjacent and are thus less favorable for metabolism.

The influence of chlorine atom placement is clearly demonstrated when comparing different hexachlorobiphenyl congeners. For instance, 2,2',4,4',5,5'-Hexachlorobiphenyl (B50431) (PCB 153) is famously resistant to metabolism and is a major component of PCB residues found in human and animal tissues. nih.govepa.gov Its structure, which has no vicinal hydrogen atoms on either phenyl ring, prevents effective oxidation by CYP enzymes. nih.gov Similarly, a study comparing the in vivo binding of 2,4,5,2',4',5'-hexachlorobiphenyl (a slowly metabolized PCB) and 2,3,6,2',3',6'-hexachlorobiphenyl (a rapidly metabolized PCB) found that the rapidly metabolized congener bound to macromolecules at a rate an order of magnitude higher, indicating greater metabolic activation. nih.gov

Research using human hepatic microsomes showed that while 2,2',4,4',5,5'-hexachlorobiphenyl was not metabolized, 2,2',3,3',6,6'-hexachlorobiphenyl (B1221702) was, forming two major hydroxylated metabolites. nih.gov This again underscores that the presence of vicinal hydrogens (in the meta-para positions of the latter congener) is a key structural requirement for biotransformation.

Therefore, the metabolic fate of this compound is directly linked to its specific molecular architecture. While its high degree of chlorination contributes to its persistence, the presence of the vicinal C5-C6 hydrogens allows for its slow biotransformation, distinguishing it from non-metabolizable hexachlorobiphenyls like PCB 153. cdc.gov

Table 1: Structure-Metabolism Relationship of Selected Hexachlorobiphenyl Congeners

| PCB Congener | IUPAC Name | Presence of Vicinal Hydrogens (meta-para positions) | Observed Metabolic Rate |

|---|---|---|---|

| PCB 138 | This compound | Yes (at C5-C6) | Slowly Metabolized |

| PCB 153 | 2,2',4,4',5,5'-Hexachlorobiphenyl | No | Resistant to metabolism/Not metabolized nih.govepa.gov |

| PCB 136 | 2,2',3,3',6,6'-Hexachlorobiphenyl | Yes (at C4-C5 and C4'-C5') | Metabolized nih.gov |

| PCB 128 | 2,2',3,3',4,4'-Hexachlorobiphenyl (B50367) | Yes (at C5-C6 and C5'-C6') | Metabolizable |

Ecological Risk Assessment and Future Research Directions for Hexachlorobiphenyls

Frameworks for Ecological Risk Characterization of PCB Congeners

The ecological risk characterization of individual PCB congeners, including 2,2',3,4,4',5'-hexachlorobiphenyl (B1215911), has evolved from analyzing commercial mixtures (Aroclors) to congener-specific assessments. This shift is crucial because the environmental fate, transport, and toxicity of PCBs are highly dependent on the specific number and position of chlorine atoms on the biphenyl (B1667301) structure.

Traditional analytical methods focused on matching environmental sample patterns to Aroclor standards. However, environmental processes such as degradation, partitioning, and metabolism alter the composition of PCB mixtures, making the identification and quantification based on original Aroclor patterns difficult. Consequently, a congener-specific approach is now widely advocated for more accurate ecological risk assessments. This involves identifying and quantifying individual PCB congeners, which provides a more precise understanding of the potential risks.

The U.S. Environmental Protection Agency (EPA) has recognized the importance of congener-specific analysis in ecological risk assessments. This approach allows for a more accurate evaluation of bioaccumulation potential and toxicity, as different congeners exhibit vastly different toxicological profiles. For instance, some PCBs, known as dioxin-like compounds, exert their toxicity through a mechanism involving the aryl hydrocarbon receptor (AhR), while others have different modes of action. Therefore, understanding the congener composition in an environmental sample is fundamental to a scientifically sound risk assessment.

Development and Application of Toxicity Equivalency Factors (TEFs) and Relative Potency Factors (RPFs) for Dioxin-like PCBs

To assess the risk of complex mixtures of dioxin-like compounds, including certain PCB congeners, the World Health Organization (WHO) and other regulatory bodies have developed the Toxicity Equivalency Factor (TEF) concept. nih.govnih.govnih.gov This approach expresses the toxicity of a dioxin-like compound in terms of an equivalent concentration of the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. nih.gov

The TEF for a specific congener is a consensus value derived from a range of in vivo and in vitro studies that determine its Relative Potency (ReP) compared to TCDD. nih.gov The total toxic equivalency (TEQ) of a mixture is then calculated by summing the products of the concentration of each dioxin-like congener and its respective TEF. nih.gov This allows for the risk assessment of complex mixtures to be simplified into a single TEQ value.

The development of TEFs involves a rigorous process of data collection and expert review. It is acknowledged that there can be uncertainties in the TEF concept, such as non-additive interactions between compounds and species-specific differences in responsiveness. nih.gov Nevertheless, it remains the most viable and widely accepted method for assessing the risks of dioxin-like compounds. nih.gov For 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB 138), which is a di-ortho substituted PCB, it is generally not considered to have significant dioxin-like toxicity and is often not assigned a TEF value for dioxin-like effects. However, it can contribute to other non-dioxin-like toxic endpoints.

Predictive Modeling for Environmental Behavior and Bioaccumulation

Predictive modeling plays a crucial role in understanding the environmental fate and potential for bioaccumulation of PCB congeners like 2,2',3,4,4',5'-hexachlorobiphenyl. These models help to fill data gaps and to prioritize congeners for further toxicological testing.

Quantitative Structure-Activity Relationship (QSAR) and Hologram QSAR (HQSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological activity or a specific property, such as its potential for bioaccumulation. semanticscholar.org These models use molecular descriptors that quantify various aspects of a molecule's structure to predict its behavior. For PCBs, QSAR models have been developed to predict properties like the octanol-water partition coefficient (logKow), which is an indicator of a compound's potential to bioaccumulate in fatty tissues.

Hologram QSAR (HQSAR) is a variation of QSAR that uses molecular holograms, which are fragment fingerprints of the chemical structure, as the predictive variables. mdpi.com A key advantage of HQSAR is that it does not require the alignment of molecules, making it a faster method for generating predictive models, especially for large datasets. mdpi.com Studies have shown that HQSAR models can have predictive capabilities comparable to other 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA). mdpi.com

A study focusing on the biological enrichment of PCBs established both 3D-QSAR and HQSAR models to predict their bioaccumulation potential. nih.gov The models identified specific substitution patterns on the biphenyl rings that significantly influence the biological enrichment of these compounds. nih.gov Such models are invaluable for designing less bioaccumulative commercial chemicals. nih.gov

Molecular Docking Simulations for Receptor Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netaccustandard.com In the context of dioxin-like PCBs, molecular docking is used to simulate the binding of these congeners to the aryl hydrocarbon receptor (AhR). nih.govsigmaaldrich.com The strength of this binding is a key determinant of the compound's dioxin-like toxicity.

The process involves creating a 3D model of the receptor's binding site and then computationally "docking" the ligand (the PCB congener) into this site to determine the best fit and the binding affinity. This information can help to explain the differences in toxicity among various PCB congeners and to predict the potential toxicity of untested compounds. While specific molecular docking studies for 2,2',3,4,4',5'-hexachlorobiphenyl with the AhR are not extensively reported, the general methodology is a powerful tool for investigating the molecular basis of PCB toxicity. nih.govsigmaaldrich.com

Advancements in Bioremediation and Abiotic Remediation Technologies

The persistent nature of hexachlorobiphenyls in the environment has driven research into effective remediation technologies. Both biological and non-biological methods are being explored to degrade these recalcitrant compounds.

Enhanced Microbial Degradation Strategies

Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants. For PCBs, a number of bacteria and fungi have been identified that can degrade these compounds, although the degradation rate and extent vary significantly depending on the congener and the microbial species.

One promising area of research involves the use of white-rot fungi, such as Phanerochaete chrysosporium. nih.gov This fungus has demonstrated the ability to degrade a wide range of xenobiotic chemicals. nih.gov Studies have shown that P. chrysosporium can extensively degrade lower chlorinated biphenyls. nih.gov However, for more highly chlorinated congeners like hexachlorobiphenyls, mineralization (the complete breakdown to carbon dioxide, water, and inorganic halides) is often negligible, with a significant portion of the compound becoming bound to the fungal biomass. nih.gov

Interactive Data Table: Physicochemical Properties of 2,2',3,4,4',5'-Hexachlorobiphenyl

| Property | Value | Source |

| IUPAC Name | 1,2,4-trichloro-5-(2,4,5-trichlorophenyl)benzene | |

| CAS Number | 35065-28-2 | |

| Molecular Formula | C₁₂H₄Cl₆ | |

| Molecular Weight | 360.88 g/mol |

Chemical Dechlorination and Photocatalytic Approaches

The remediation of environments contaminated with 2,2',3,4,4',5'-Hexachlorobiphenyl (PCB-138) and other polychlorinated biphenyls (PCBs) presents a significant challenge due to their chemical stability and persistence. Research has increasingly focused on destructive technologies, including chemical dechlorination and photocatalytic degradation, to break down these toxic compounds into less harmful substances.

Chemical Dechlorination:

Chemical dechlorination methods aim to remove chlorine atoms from the biphenyl structure, thereby reducing the toxicity of the PCB molecule. One promising approach involves the use of nanoscale zero-valent iron (nZVI). Studies have explored the use of nZVI particles, often in conjunction with surfactants like Tween 80 and saponin, to enhance the dechlorination of PCBs in contaminated soil. This method, sometimes combined with electrodialytic remediation, offers a potentially cost-effective solution for in-situ soil treatment. researchgate.net Another innovative approach utilizes a catalyst derived from pulverized shrimp shells impregnated with zinc metal. sid.ir This method has shown effectiveness in dechlorinating various PCB congeners, with the level of PCB-138 tending to decrease during the dechlorination process. sid.ir

Photocatalytic Approaches:

Photocatalysis has emerged as a powerful technique for the degradation of persistent organic pollutants like PCB-138. This process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, upon irradiation with light of a suitable wavelength, generates highly reactive oxygen species that can break down organic molecules.

Several studies have demonstrated the efficacy of photocatalysis for the degradation of PCB-138. For instance, research using TiO₂ as a catalyst has shown that the efficiency of degradation can be influenced by the preparation method of the catalyst and the type of light source used. nih.gov One study found that using hydrofluoric acid as an etching solution for the support substrates of the TiO₂ catalyst resulted in the highest photocatalytic efficiency for PCB-138. nih.gov When comparing light sources, xenon lamps led to a shorter half-life for PCB-138 (7.4 hours) compared to UV reactors (12.2 hours). nih.gov The degradation process was observed to proceed through the continuous dechlorination of PCB-138, forming lower chlorinated biphenyls. nih.gov The primary mechanism identified was meta-dechlorination. nih.gov

The solvent system also plays a crucial role in the photocatalytic process. Studies have investigated the dechlorination of PCB-138 in transformer oil and isopropanol (B130326) using UV light, as well as visible light in the presence of a dye sensitizer (B1316253) like methylene (B1212753) blue and a reducing agent like triethylamine. nih.gov These photolytic methods have proven effective, with over 99% dechlorination of PCB-138 achieved under certain conditions. researchgate.net Deaeration of the solution is often necessary as oxygen can quench the reaction. nih.gov

Recent advancements have explored the use of novel photocatalysts. For example, a newly synthesized ZnO-SO₃H nano semiconductor has shown high efficiency in the photodegradation of PCB-138 under visible light in aqueous solutions. researchgate.netresearchgate.net The photodegradation efficiency of PCB-138 with this nano semiconductor reached 78.55% after one hour, which was higher than that of commercial ZnO. researchgate.netresearchgate.net The use of surfactants can enhance the solubility of PCBs in water, although some studies indicate that photodegradation with surfactants may be limited to high-energy UV light. researchgate.net

The table below summarizes key findings from various photocatalytic studies on PCB-138.

| Catalyst/System | Light Source | Key Findings | Reference |

| TiO₂ | Xenon and UV lamps | Shortest half-lives of 7.4h (Xenon) and 12.2h (UV). Meta-dechlorination was the primary mechanism. | nih.gov |

| Methylene blue/triethylamine | Visible light | 94% reduction of PCB-138 in 30 minutes in a specific solvent mixture. Deaeration is crucial. | nih.gov |

| ZnO-SO₃H nano semiconductor | Visible light | 78.55% photodegradation efficiency after 1 hour, outperforming commercial ZnO. | researchgate.netresearchgate.net |

| UV light in transformer oil/isopropanol | UV light (254 nm) | >99% dechlorination in 1 hour under optimal conditions. | nih.govresearchgate.net |

Identification of Emerging Research Gaps in Hexachlorobiphenyl Ecotoxicology

Despite decades of research on hexachlorobiphenyls (HCBs), significant knowledge gaps remain in understanding their full ecotoxicological impact. Addressing these gaps is crucial for developing more effective risk assessment strategies and environmental protection measures.

Key Research Gaps:

Toxicity of Metabolites and Transformation Products: While the toxicity of parent PCB congeners has been extensively studied, less is known about the ecotoxicological effects of their metabolites and transformation products. nih.govmdpi.com For example, hydroxylated PCBs (OH-PCBs), which can be formed through metabolic processes in organisms or through advanced oxidation processes, have been shown to exert various toxic effects, sometimes at lower doses than the parent PCBs. nih.gov Similarly, other degradation products can have different environmental risk characteristics compared to the original PCB compounds. mdpi.com Further research is needed to characterize the toxicity of these transformation products and incorporate them into risk assessments.

Mixture Effects and Interactions: In the environment, organisms are exposed to complex mixtures of various PCB congeners and other pollutants. nih.gov The combined effects of these mixtures can be additive, synergistic, or antagonistic, and are not yet fully understood. researchgate.net There is a need for more research on the ecotoxicological effects of realistic environmental mixtures of HCBs and other co-contaminants to better predict their impact on ecosystems.

Long-Term, Low-Dose Exposure Effects: Most toxicological studies have focused on the effects of high-dose exposures over short periods. However, in the environment, organisms are often exposed to low concentrations of HCBs over long durations. nih.gov The subtle, long-term effects of such chronic low-dose exposures on individuals, populations, and ecosystem functions are not well-documented and represent a significant research gap. numberanalytics.comnumberanalytics.com

Impacts on Non-Traditional Endpoints and Organisms: Much of the research on HCB toxicity has focused on well-established endpoints like carcinogenicity and reproductive effects in a limited number of model organisms. researchgate.net There is a need to investigate the effects of HCBs on a wider range of biological processes, such as the disruption of circadian rhythms, and in a greater diversity of species to obtain a more comprehensive understanding of their ecotoxicological footprint. researchgate.netnih.gov

Development of Advanced Remediation Technologies: While progress has been made in developing remediation techniques, there is a continuing need for more effective, cost-efficient, and environmentally friendly methods for the destruction of HCBs in various environmental matrices. numberanalytics.com This includes further research into and optimization of chemical dechlorination and photocatalytic approaches.

Standardization of Analytical and Toxicological Methods: To improve the comparability and reliability of data across different studies, there is a need for greater standardization of analytical methods for detecting and quantifying HCBs and their metabolites, as well as for the toxicological assays used to assess their effects. nih.govnih.gov The use of congener-specific analysis rather than relying on commercial mixtures (Aroclors) is crucial for accurate risk assessment. nih.gov

Addressing these research gaps will be essential for a more complete understanding of the environmental risks posed by 2,2',3,4,4',5'-Hexachlorobiphenyl and other HCBs, and for the development of effective strategies to mitigate their impact.

Q & A

Basic: How is 2,2',3,4,4',5-Hexachlorobiphenyl identified and quantified in environmental samples?

Methodological Answer:

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard. Use certified reference materials (CRMs) like This compound standard solution (10–100 µg/mL in isooctane or toluene-nonane mixtures) for calibration . Isotope-labeled analogs (e.g., [¹³C₁₂]-PCB-138) are recommended as internal standards to correct for matrix effects and instrument variability . Confirmatory methods for serum/plasma analysis require LOINC-specific protocols with detection limits in ng/mL .

Basic: What are the key physicochemical properties influencing environmental partitioning of this congener?

Methodological Answer:

Key properties include:

- Aqueous solubility : 2.02 × 10⁻⁸ mol/L (20°C), critical for modeling bioaccumulation and sediment-water partitioning .

- Log Kow : Estimated >6.5 (high lipophilicity), necessitating lipid-normalized toxicity studies.

- Melting point : 77°C (pure solid), affecting volatility in thermal desorption experiments .

Experimental designs should account for temperature-dependent solubility and adsorption coefficients in soil-organic matter .

Basic: How do regulatory frameworks impact laboratory handling of this compound?

Methodological Answer:

Under Japan’s Chemical Substances Control Law, PCB-138 is classified as a "First-Class Specific Chemical." Researchers must submit a confirmation document for its use and adhere to strict waste disposal protocols . In the U.S., follow EPA guidelines for PCB analysis (e.g., Method 8082A) and consult safety data sheets (SDS) for personal protective equipment (PPE) requirements .

Advanced: How can co-eluting PCB congeners be resolved during chromatographic analysis?

Methodological Answer:

Co-elution issues (e.g., with PCB-153 or PCB-149) require:

- Multi-column GC : Use columns with different stationary phases (e.g., DB-5ms vs. HT-8).

- High-resolution MS : Employ HRMS (Q-TOF) to distinguish congeners by exact mass (e.g., C₁₂H₄Cl₆ vs. C₁₂H₃Cl₇) .

- Isotope dilution : Apply [¹³C]-labeled internal standards to improve quantification accuracy .

Advanced: What parameters optimize catalytic dechlorination of this congener in contaminated soils?

Methodological Answer:

Pd/Fe bimetallic systems are effective. Key parameters:

- Pd loading : 0.05% Pd/Fe achieves 54% dechlorination in 5 days .

- pH : Maintain weak acidity (pH ~5.6) to enhance reaction kinetics.

- Dosage : 1 g Pd/Fe per gram of soil reduces PCB-138 to lower chlorinated products (e.g., tri-/tetra-chlorobiphenyls) .

- Kinetics : Follow first-order kinetics (k = 0.0142/h, t₁/₂ = 49 h) for mechanistic modeling .

Advanced: How can contradictions in toxicity data across studies be resolved?

Methodological Answer:

Discrepancies often arise from:

- Congener-specific vs. mixture toxicity : PCB-138’s dioxin-like toxicity (via AhR activation) may be masked in mixtures. Use TEQ (Toxic Equivalency Factor) adjustments for comparative analysis .

- Metabolic differences : In vitro models (hepatocyte assays) should account for species-specific CYP450 metabolism .

- Meta-analysis : Apply systematic reviews with inclusion criteria for exposure duration, dose, and endpoint consistency .

Advanced: What strategies validate the stability of reference standards during long-term storage?

Methodological Answer:

- Storage conditions : Store at ambient (>5°C) in amber vials to prevent photodegradation. Sonication before use restores homogeneity .

- Stability testing : Perform periodic GC-MS checks for degradation products (e.g., lower chlorinated biphenyls) .

- Certified materials : Use NIST-traceable CRMs with documented stability (e.g., C-153S-TP from Kanto Reagents) .

Basic: How is the congener-specific nomenclature clarified to avoid misidentification?

Methodological Answer:

The IUPAC numbering system (e.g., PCB-138 vs. PCB-137) resolves ambiguity. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.